molecular formula C14H10N4O2 B14349669 Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate CAS No. 92061-12-6

Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate

Cat. No.: B14349669
CAS No.: 92061-12-6
M. Wt: 266.25 g/mol
InChI Key: GBMTXUMSYNARHD-UHFFFAOYSA-N
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Description

Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of multiple cyano groups and a carboxylate ester, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate typically involves the reaction of a suitable bicyclic precursor with cyanogen bromide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano groups to amines.

    Substitution: This reaction can replace one or more cyano groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate involves its interaction with specific molecular targets. The cyano groups can form strong interactions with metal ions, while the carboxylate ester can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
  • Bicyclo[2.2.2]oct-2-ene
  • 2-Methyl-bicyclo[2.2.2]-oct-2-ene

Uniqueness

Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate is unique due to its multiple cyano groups and carboxylate ester, which provide distinct chemical properties and reactivity compared to other similar compounds. These features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

92061-12-6

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate

InChI

InChI=1S/C14H10N4O2/c1-20-11(19)12-4-2-10(3-5-12)13(6-15,7-16)14(12,8-17)9-18/h2,4,10H,3,5H2,1H3

InChI Key

GBMTXUMSYNARHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C=C1)C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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